Bicyclo[2.2.2]octane-1,4-dicarbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
84774-84-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H14O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h7-8H,1-6H2 |
InChI Key |
MBDZRSUBLWCISK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.2 Octane 1,4 Dicarbaldehyde
Historical and Evolution of Synthetic Approaches to the Bicyclo[2.2.2]octane Core
The construction of the bicyclo[2.2.2]octane skeleton is the foundational step in the synthesis of its derivatives. Over the years, various strategies have been refined to build this sterically demanding bridged-ring system efficiently.
Diels-Alder Cycloaddition Strategies for Bicyclic Core Formation
The Diels-Alder reaction, a [4+2] cycloaddition, remains one of the most powerful and widely utilized methods for constructing the bicyclo[2.2.2]octane core. rsc.org This reaction typically involves the cycloaddition of a cyclohexadiene derivative (the diene) with a dienophile.
Recent advancements have demonstrated the versatility of this approach in the total synthesis of complex natural products. rsc.org For instance, the bicyclo[2.2.2]octane motif in certain alkaloids has been successfully prepared using an oxidative dearomatization/intermolecular Diels-Alder reaction sequence. rsc.org Both intermolecular and intramolecular versions of the Diels-Alder reaction have been employed. The intramolecular variant, in particular, has been used to create highly congested bicyclic systems, establishing multiple stereocenters in a single, efficient step. nih.govresearchgate.net
Lewis acids are often used to catalyze Diels-Alder reactions, enhancing their rate and selectivity. nih.gov However, when substrates contain Lewis basic functional groups, such as amides, stoichiometric amounts of the Lewis acid may be necessary to achieve the desired transformation. nih.gov The choice of diene and dienophile is critical and can be tailored to introduce specific functionalities that facilitate further derivatization.
| Diene | Dienophile | Reaction Type | Key Feature | Reference |
| 1,3-Cyclohexadiene (B119728) derivative | Acrolein / Methacrolein | Intermolecular | Forms the basic BCO aldehyde core. | rsc.orgnih.gov |
| Polyfunctional cyclohexadiene | Acetoxy-1,3-butadiene | Lewis acid-mediated | Establishes quaternary stereogenic centers with high regio- and diastereoselectivity. | nih.gov |
| Pyrazinone intermediate | Chiral acrylate (B77674) derivatives | Intermolecular | Provides rapid access to bicyclo[2.2.2]diazaoctane cores. | wm.edu |
| Tethered diene-alkene | (internal) | Intramolecular | Constructs sterically congested bicycles and establishes multiple quaternary centers. | researchgate.net |
Alternative Bridgehead Functionalization Techniques
While the Diels-Alder reaction builds the core, functionalizing the bridgehead positions (1 and 4) of a pre-existing bicyclo[2.2.2]octane is an alternative and sometimes necessary strategy. The neopentyl nature of the bridgehead sites makes these reactions challenging. acs.org
Research has explored the chemistry of bridgehead carbocations, radicals, and organometallic intermediates. Bridgehead carbocations, generated from corresponding halides with agents like silver triflate, have been shown to react effectively with various nucleophiles, including enol silyl (B83357) ethers and allylic silanes. iastate.edu This demonstrates the feasibility of direct functionalization at the bridgehead position. iastate.edu
In the field of organosilicon chemistry, selective bridgehead chlorination of permethylbicyclo[2.2.2]octasilane has been achieved using boron trichloride (B1173362) (BCl₃). oup.comoup.com The resulting chloro-substituted silane (B1218182) can be converted into a silylpotassium species, which then serves as a nucleophile for further derivatization. oup.comoup.com These methods provide pathways to functionalized BCO analogues that may not be directly accessible through cycloaddition strategies.
Synthesis of Bicyclo[2.2.2]octane-1,4-dicarbaldehyde Precursors
Preparation of Bicyclo[2.2.2]octane-1,4-dimethanol
Bicyclo[2.2.2]octane-1,4-dimethanol is the most direct precursor to the target dicarbaldehyde. Its synthesis is commonly achieved through the reduction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its esters. google.com Standard reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation.
An alternative route starts from 1,4-cyclohexane dimethanol (1,4-CHDM). A two-step conversion of 1,4-CHDM yields 1,4-dimethylene cyclohexane (B81311). google.comjustia.com This diene can then be treated with an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound, to afford oxo-substituted bicyclo[2.2.2]octane species, which can subsequently be converted to the diol. justia.comgoogle.com For instance, reaction with an aqueous oxone solution in the presence of palladium dichloride yields bicyclo[2.2.2]octane-1,4-diol. justia.com
Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid and its Derivatives
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a cornerstone intermediate, not only as a precursor to the 1,4-dimethanol but also for its use in polymers and MOFs. thieme-connect.com A notable synthesis involves the reaction of diethyl succinate (B1194679) with sodium hydride, followed by treatment with 1,2-dibromoethane (B42909) to form diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. researchgate.net
| Precursor | Reagents | Product | Overall Yield | Key Advantage | Reference |
| Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | 1. Semicarbazide HCl, NaOAc2. Powdered KOH, 160 °C | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | 42% | Avoids large amounts of Raney nickel; improved safety and cost. | thieme-connect.com |
| Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | 1. 1,2-Ethanedithiol, BF₃·Et₂O2. Raney-Ni, EtOH3. NaOH, then HCl | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | - | Traditional dithiane protection-reduction route. | researchgate.net |
Derivatization from Other Bicyclo[2.2.2]octane Bridgehead-Substituted Compounds
The target dicarbaldehyde or its immediate precursors can also be accessed from other 1,4-disubstituted bicyclo[2.2.2]octanes. The most direct method is the oxidation of bicyclo[2.2.2]octane-1,4-dimethanol. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is a well-established method for this conversion. nih.gov It is important to note that the resulting this compound has been reported to be highly unstable, necessitating its use in subsequent steps immediately after preparation. nih.gov
Another example of derivatization involves the conversion of the dimethanol to other functional groups that could potentially be converted to aldehydes. For example, bromination of bicyclo[2.2.2]octane-1,4-dimethanol can produce 1,4-bis(bromomethyl)bicyclo[2.2.2]octane, a useful intermediate for further substitutions. smolecule.com
Direct Oxidation and Functional Group Transformations to the Dicarbaldehyde
The most prominent route to this compound involves the direct oxidation of its corresponding diol precursor. This approach leverages the accessibility of the diol, which serves as a stable and readily available starting material for the crucial two-fold oxidation.
Oxidative Methods from Diols or Other Oxygenated Precursors
The conversion of bicyclo[2.2.2]octane-1,4-dimethanol to this compound is effectively achieved through Swern oxidation. nih.gov This well-established method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534). nih.govwikipedia.org The reaction is performed under anhydrous conditions at low temperatures, typically -78 °C, to generate the reactive chloro(dimethyl)sulfonium chloride species. nih.govwikipedia.org
The primary alcohol groups of bicyclo[2.2.2]octane-1,4-dimethanol react to form a key alkoxysulfonium ion intermediate. Subsequent deprotonation by triethylamine leads to the formation of a sulfur ylide, which then decomposes through a five-membered ring transition state to yield the desired dicarbaldehyde, along with byproducts dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.org Research has indicated that the resulting this compound is highly unstable, necessitating its use in subsequent reactions immediately after formation, often in a crude state. nih.gov In one documented procedure, the crude dicarbaldehyde was immediately subjected to a Corey-Fuchs reaction to produce 1,4-bis(2,2-dibromovinyl)bicyclo[2.2.2]octane in a 95% yield over the two steps (oxidation and Corey-Fuchs). nih.gov
| Starting Material | Reagents | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|
| Bicyclo[2.2.2]octane-1,4-dimethanol | 1. Dimethyl sulfoxide (DMSO), Oxalyl chloride ((COCl)₂) 2. Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | -78 to 0 | Mild conditions; product is highly unstable and used immediately. |
Formylation and Other C1-Homologation Strategies at Bridgehead Positions
Direct formylation or other one-carbon homologation strategies to introduce aldehyde groups at the bridgehead positions of an unfunctionalized bicyclo[2.2.2]octane are not commonly reported synthetic routes. The bridgehead C-H bonds are sterically inaccessible and generally inert to nucleophilic substitution and many electrophilic substitution reactions. google.comiastate.edu Consequently, synthetic approaches almost exclusively rely on precursors where the 1,4-positions are already functionalized with groups that can be readily converted to aldehydes, such as hydroxymethyl or carboxyl groups.
While methods like the Corey-Fuchs reaction are associated with this class of compounds, they represent a C1-homologation of the aldehyde to form an alkyne, rather than a method for its formation. nih.govwikipedia.org This reaction transforms the aldehyde into a dibromoolefin, which is then converted to a terminal alkyne, demonstrating a common subsequent transformation rather than a synthetic pathway to the dicarbaldehyde itself. alfa-chemistry.comjk-sci.comorganic-chemistry.org
Novel and Advanced Synthetic Approaches
While classical oxidation methods are proven, research into more efficient and environmentally benign synthetic techniques is ongoing. This includes the exploration of catalytic systems and energy-efficient methods like microwave-assisted synthesis.
Catalytic Systems for Efficient Dicarbaldehyde Formation
Direct catalytic methods for the selective oxidation of bicyclo[2.2.2]octane-1,4-dimethanol to the corresponding dicarbaldehyde are not well-documented in the literature. However, transition metal catalysis plays a significant role in the synthesis of the bicyclo[2.2.2]octane core itself. For instance, processes have been developed that use transition metal catalysts, such as palladium compounds, to convert 1,4-dimethylene cyclohexane into various 1,4-disubstituted bicyclo[2.2.2]octane derivatives. google.comjustia.com These reactions, however, typically yield precursors like the diol, diacetate, or dicarboxylic acid rather than the dicarbaldehyde directly. google.comgoogle.com
Although not applied specifically to this synthesis, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst is widespread in organic synthesis for various transformations, but its application in forming the target dicarbaldehyde has not been reported. eurjchem.com
Microwave-Assisted Synthesis Techniques
The application of microwave irradiation to accelerate organic reactions has become a valuable tool in modern synthesis. While no specific protocols for the microwave-assisted synthesis of this compound have been reported, this technique has been successfully employed in the synthesis of its precursors. Notably, the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been shown to be significantly shortened through the use of microwaves. researchgate.net The general success of microwave-assisted oxidation of alcohols to carbonyl compounds suggests that this could be a viable, though currently unexplored, avenue for the rapid and efficient synthesis of this compound from its diol precursor. scirp.orgresearchgate.net
Comparative Analysis of Synthetic Efficiency and Scalability
The synthesis of this compound presents unique challenges, primarily due to the inherent instability of the target compound. This instability significantly influences the choice of synthetic routes and poses considerable limitations on the scalability of its production. The primary reported method for the synthesis of this dicarbaldehyde is the oxidation of bicyclo[2.2.2]octane-1,4-dimethanol.
One of the most effective methods for this transformation is the Swern oxidation. nih.gov This procedure involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride, followed by the addition of the diol at low temperatures. The subsequent addition of a hindered base, such as triethylamine, yields the desired dicarbaldehyde. A key finding in the literature is that this compound is highly unstable. nih.gov This inherent instability necessitates that the crude product be used immediately in subsequent reactions without purification. For instance, in one documented synthesis, the crude dicarbaldehyde was immediately reacted with carbon tetrabromide and triphenylphosphine (B44618) to produce 1,4-bis(2,2-dibromovinyl)bicyclo[2.2.2]octane, with a high reported yield of 95% over the two steps (oxidation and the subsequent Corey-Fuchs reaction). nih.gov
The high two-step yield suggests that the Swern oxidation itself is highly efficient in converting the diol to the dicarbaldehyde. However, the inability to isolate and store the product is a major drawback for scalability. Large-scale synthesis requires stable intermediates that can be purified and stored before proceeding to the next step. The in-situ consumption of the dicarbaldehyde, while effective for laboratory-scale synthesis of derivatives, complicates industrial-scale production, where process control and quality assurance of intermediates are crucial.
Alternative oxidation methods could theoretically be employed to synthesize this compound from the corresponding dimethanol. These include reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP). While these methods are common for the oxidation of primary alcohols to aldehydes, their application to the synthesis of this compound is not well-documented. A comparative analysis of these potential methods with the reported Swern oxidation is necessary to evaluate their theoretical efficiency and scalability.
The scalability of any synthetic route to this compound is fundamentally linked to the synthesis of its precursors, most notably bicyclo[2.2.2]octane-1,4-dicarboxylic acid and its derivatives, from which the corresponding dimethanol is typically obtained via reduction. The synthesis of the bicyclo[2.2.2]octane core itself often relies on Diels-Alder reactions, which can be efficient but may require optimization for large-scale production. More recent methods for producing bicyclo[2.2.2]octane derivatives involve the transition metal-catalyzed oxidation of 1,4-dimethylene cyclohexane, which may offer a more direct and scalable route to functionalized bicyclo[2.2.2]octane systems. google.com
Ultimately, the primary obstacle to the efficient and scalable synthesis of isolated this compound is its chemical instability. Future research in this area would need to focus on developing reaction conditions that either stabilize the dicarbaldehyde product, perhaps through the formation of a stable derivative that can later be reversed, or on continuous flow processes where the unstable intermediate is generated and consumed in a continuous stream, thus avoiding the need for isolation and storage.
| Synthetic Method | Starting Material | Reagents | Reported Yield | Scalability Considerations |
| Swern Oxidation | Bicyclo[2.2.2]octane-1,4-dimethanol | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C2. Et₃N | 95% (over two steps with subsequent reaction) nih.gov | High efficiency, but the product is highly unstable and must be used immediately. This limits scalability due to the inability to isolate and purify the intermediate. |
| Theoretical Alternative Oxidation Methods | Starting Material | Typical Reagents | Potential Advantages | Potential Disadvantages |
| Pyridinium Chlorochromate (PCC) Oxidation | Bicyclo[2.2.2]octane-1,4-dimethanol | PCC, CH₂Cl₂ | Milder conditions than some other chromium-based oxidants. | Chromium reagents are toxic and generate hazardous waste, complicating large-scale disposal. |
| Pyridinium Dichromate (PDC) Oxidation | Bicyclo[2.2.2]octane-1,4-dimethanol | PDC, CH₂Cl₂ or DMF | Can be less acidic than PCC, potentially reducing side reactions. | Similar toxicity and waste disposal issues as PCC. |
| Dess-Martin Periodinane (DMP) Oxidation | Bicyclo[2.2.2]octane-1,4-dimethanol | DMP, CH₂Cl₂ | Neutral conditions, high yields for many substrates. | The reagent is expensive and can be explosive under certain conditions, posing a safety risk for large-scale reactions. |
Reactivity and Mechanistic Pathways of Bicyclo 2.2.2 Octane 1,4 Dicarbaldehyde
Electrophilic and Nucleophilic Character of the Aldehyde Functionalities
The aldehyde groups in bicyclo[2.2.2]octane-1,4-dicarbaldehyde are the primary sites of reactivity. The carbonyl carbons are electrophilic due to the polarization of the carbon-oxygen double bond, making them susceptible to attack by nucleophiles. Conversely, the α-hydrogens, though not readily enolizable due to the bridgehead position (Bredt's rule), can exhibit nucleophilic character under certain conditions.
Nucleophilic Addition Reactions at the Carbonyl Centers
The carbonyl carbons of this compound readily undergo nucleophilic addition, a characteristic reaction of aldehydes. A notable example is the Corey-Fuchs reaction, which transforms aldehydes into terminal alkynes. In a synthetic sequence, this compound, obtained from the Swern oxidation of bicyclo[2.2.2]octane-1,4-dimethanol, was immediately reacted with carbon tetrabromide and triphenylphosphine (B44618). This reaction proceeds via the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon, leading to the formation of 1,4-bis(2,2-dibromovinyl)bicyclo[2.2.2]octane in a 95% yield over the two steps ucla.edu.
Another important class of nucleophilic addition reactions are the Wittig and Horner-Wadsworth-Emmons reactions, which convert aldehydes and ketones to alkenes nih.govwikipedia.orgwikipedia.org. While specific examples with this compound are not extensively documented, the general mechanism involves the attack of a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (Horner-Wadsworth-Emmons) on the carbonyl carbon wikipedia.org. The rigid structure of the bicyclo[2.2.2]octane core would likely influence the stereochemical outcome of such reactions.
Condensation Reactions for Formation of Imines, Enamines, and Acetals
The reaction of this compound with primary or secondary amines is expected to yield imines (Schiff bases) and enamines, respectively. The formation of an imine involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. Similarly, enamines are formed from the reaction with secondary amines mdpi.com. The bicyclic nature of the substrate is not expected to significantly hinder these condensation reactions.
Acetal (B89532) formation occurs when aldehydes react with alcohols in the presence of an acid catalyst. This reaction proceeds through a hemiacetal intermediate. Given the presence of two aldehyde groups, this compound can form bis-acetals. The formation of cyclic acetals is also possible if a diol is used as the nucleophile.
Aldol (B89426) and Knoevenagel Condensations for Carbon-Carbon Bond Formation
Aldol and Knoevenagel condensations are powerful carbon-carbon bond-forming reactions involving aldehydes and ketones wikipedia.orgnih.gov. In an aldol condensation, an enolate ion adds to a carbonyl group wikipedia.org. Due to the bridgehead location of the α-carbons in this compound, the formation of a stable enolate is disfavored due to the geometric constraints imposed by Bredt's rule, which states that a double bond cannot be formed at a bridgehead position of a small bicyclic system. This structural feature makes intramolecular aldol condensation highly unlikely arkat-usa.orgyoutube.com.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst nih.gov. A study aimed at synthesizing a circulenophane ligand attempted the esterification of this compound, which can be viewed as a Knoevenagel-type reaction. However, the reaction to form 1,4-Bis[2-(ethoxycarbonyl)ethen-1-yl]bicyclo[2.2.2]octane proved to be difficult and was ultimately unsuccessful, with the desired product being lost during purification youtube.com. This suggests that while theoretically possible, condensations involving the α-position of the aldehyde may be challenging. A bridged Robinson annulation, which involves a tandem Michael addition and intramolecular aldol condensation, has been used to synthesize bicyclo[2.2.2]octenones, highlighting the utility of condensation reactions in forming this bicyclic system, albeit not starting from the dicarbaldehyde itself ucla.edulibretexts.orgresearchgate.net.
Redox Chemistry of this compound
The aldehyde functionalities of this compound can be either reduced to alcohols or oxidized to carboxylic acids.
Selective Reductions to Diols or Other Reduced Forms
The selective reduction of the two aldehyde groups in this compound leads to the formation of bicyclo[2.2.2]octane-1,4-dimethanol. This transformation can be achieved using various reducing agents commonly employed for the reduction of aldehydes, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst like palladium or platinum is another viable method for this reduction mdpi.com. Given the unhindered nature of the aldehyde groups extending from the bridgehead positions, these reductions are expected to proceed readily.
Oxidations to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
Aldehydes are readily oxidized to carboxylic acids, and this compound is no exception. This oxidation can be accomplished using a variety of oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from chromium trioxide in sulfuric acid, also known as the Jones reagent) are effective for this transformation organic-chemistry.org. Milder oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) can also be used, which would be expected to give a positive test (formation of a silver mirror) with this compound. The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a well-established process, indicating the feasibility of this oxidation google.comrsc.orgresearchgate.net. The mechanism of oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate from the aldehyde hydrate, followed by elimination to yield the carboxylic acid.
Intramolecular Reactivity and Cyclization Pathways
The unique structure of this compound, with two aldehyde functionalities held in a fixed, transannular orientation by a rigid carbon framework, gives rise to specific intramolecular reactions. The absence of α-hydrogens in the aldehyde groups prevents enolization and directs its reactivity towards pathways like the Cannizzaro and Meerwein-Ponndorf-Verley (MPV) reactions.
One of the most characteristic intramolecular reactions for this compound is the intramolecular Cannizzaro reaction . In the presence of a strong base, one aldehyde group is oxidized to a carboxylate, while the other is reduced to a hydroxymethyl group. beilstein-journals.orgresearchgate.net The reaction proceeds through a third-order mechanism, being first-order in the substrate and second-order in the base. rsc.org The key step is the rate-determining transfer of a hydride ion from the dianion of a hydrated aldehyde group to the other carbonyl carbon. rsc.org This disproportionation reaction results in the formation of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid. youtube.com
Another significant intramolecular pathway is the Meerwein-Ponndorf-Verley (MPV) reduction . Using an aluminum alkoxide catalyst, such as aluminum isopropoxide, in a sacrificial alcohol like isopropanol, both aldehyde groups can be reduced to their corresponding alcohols. minia.edu.egwikipedia.org This reaction proceeds via a six-membered ring transition state where a hydride is transferred from the aluminum-bound isopropoxide to the carbonyl carbon. minia.edu.egalfa-chemistry.com For a dialdehyde (B1249045) like this compound, the process occurs sequentially at both ends to yield bicyclo[2.2.2]octane-1,4-dimethanol. The MPV reduction is highly chemoselective for aldehydes and ketones, leaving other functional groups like carbon-carbon double or triple bonds unaffected. minia.edu.egalfa-chemistry.com
Under certain acidic conditions, the corresponding diol, bicyclo[2.2.2]octane-1,4-diol (formed from the reduction of the dicarbaldehyde), can undergo a unique transannular cyclization. This rearrangement transforms the bicyclo[2.2.2]octane skeleton into an adamantane-type structure, specifically adamantane-1,3-diol. rsc.org This transformation highlights the inherent potential of the 1,4-disubstituted bicyclic system to rearrange into the thermodynamically stable diamondoid cage of adamantane (B196018). escholarship.orgresearchgate.net
interactive
Table 1: Key Intramolecular Reactions of this compound and Derivatives
| Reaction Type | Reagents and Conditions | Product | Mechanism Highlights |
|---|---|---|---|
| Intramolecular Cannizzaro Reaction | Concentrated base (e.g., NaOH, KOH) in aqueous solution | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | Disproportionation via intermolecular hydride transfer from a hydrated aldehyde dianion. rsc.orgyoutube.com |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide, isopropanol | Bicyclo[2.2.2]octane-1,4-dimethanol | Hydride transfer from the aluminum alkoxide to the carbonyl groups via a cyclic transition state. minia.edu.egwikipedia.org |
| Transannular Cyclization (from corresponding diol) | Acid catalysis (e.g., H₂SO₄) | Adamantane-1,3-diol | Rearrangement of the bicyclic scaffold to form a thermodynamically stable adamantane core. rsc.org |
Bicyclo 2.2.2 Octane 1,4 Dicarbaldehyde As a Key Building Block in Advanced Chemical Architectures
Precursor for Porous Organic Materials
The defined geometry and reactivity of Bicyclo[2.2.2]octane-1,4-dicarbaldehyde facilitate its use in the synthesis of various porous materials where the intrinsic void space is a direct consequence of the shape and connectivity of the molecular components.
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. sci-hub.box The synthesis of COFs relies on the principles of dynamic covalent chemistry, where reversible bond formation allows for error correction and the growth of highly ordered, crystalline structures instead of amorphous polymers. nih.govnih.gov
This compound serves as an excellent candidate for a C2-symmetric "linker" in COF synthesis. Its two aldehyde functional groups can undergo condensation reactions with multitopic amines, such as C3-symmetric triamines or C4-symmetric tetraamines, to form robust imine-linked frameworks. The rigidity of the BCO core is crucial, as it prevents conformational freedom that could lead to disordered or non-porous materials. researchgate.net The predictable geometry of the BCO unit helps to direct the topological outcome of the framework, enabling the design of COFs with specific pore sizes and shapes. nih.gov
The general synthetic approach involves combining the dialdehyde (B1249045) with a complementary amine monomer in a suitable solvent system, often with an acid catalyst, and heating the mixture to promote the reversible imine condensation and crystallization of the resulting framework.
Table 1: Design Principles for COFs Using this compound
| Monomer Symmetry | Resulting COF Topology (Typical) | Linkage Type | Key Feature of BCO unit |
|---|---|---|---|
| C2 (Dicarbaldehyde) + C3 (Triamine) | Hexagonal (e.g., ctn) | Imine | Rigidity, defined linker length |
While the aldehyde groups are suitable for COF synthesis, incorporation into Metal-Organic Frameworks (MOFs) typically requires coordinating functional groups like carboxylates. This compound can be readily derivatized, most commonly through oxidation, to yield Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA). researchgate.net This dicarboxylate derivative serves as a rigid, linear organic linker for constructing MOFs. mdpi.com
A significant advantage of using aliphatic linkers like BODCA is the potential to create optically transparent MOFs. mdpi.com Unlike the aromatic linkers commonly used in MOF chemistry, saturated bicyclic systems lack the π-conjugation that leads to strong light absorption. researchgate.net This transparency allows for spectroscopic studies of guest molecules encapsulated within the MOF pores, effectively using the framework as a "solid solvent." researchgate.netrsc.org The synthesis involves the self-assembly of metal ions or clusters (as nodes) with the BODCA linker under solvothermal conditions. rsc.org
Table 2: Example of a MOF Synthesized with a Bicyclo[2.2.2]octane-derived Linker
| Framework Name | Linker | Metal Node | Key Property | Reference |
|---|
Porous Organic Cages (POCs) are discrete, cage-like molecules with an internal cavity that can be permanently porous in the solid state. nih.gov this compound is an ideal building block for POCs due to its rigid structure and C2 symmetry. Through imine condensation reactions with polyamines, typically triamines, it can form discrete, shape-persistent cage structures. nih.gov
For example, the reaction of two molecules of a C3-symmetric triamine with three molecules of this compound can lead to the formation of a [2+3] cage. The rigidity of the BCO unit is essential for preventing the collapse of the molecular structure and maintaining the internal void. nih.gov These cages are soluble in common organic solvents, a property that distinguishes them from extended, insoluble frameworks like COFs and MOFs, allowing for solution-based processing. nih.gov
Role in Supramolecular Chemistry and Host-Guest Systems
The pre-organized structure of this compound makes it a powerful tool in supramolecular chemistry for the construction of complex host molecules with well-defined cavities.
Beyond fully enclosed cages, this compound can be used to synthesize macrocycles and cavitands. These molecules possess concave surfaces capable of binding smaller guest molecules. The condensation of the dialdehyde with linear diamines, for instance, can lead to the formation of [2+2], [3+3], or larger macrocyclic structures.
The fixed angle and distance between the aldehyde groups on the BCO scaffold reduce the entropic penalty of cyclization, favoring the formation of specific, well-defined architectures over oligomeric or polymeric side products. This high degree of pre-organization is a central concept in designing synthetic receptors for host-guest chemistry. dokumen.pub
The syntheses of COFs, POCs, and macrocycles from this compound are all fundamentally based on dynamic covalent chemistry (DCC). nih.govrsc.org DCC utilizes reversible reactions, such as the formation of imines from aldehydes and amines, under thermodynamic control. rsc.org
This reversibility allows for a "proof-reading" or "error-checking" mechanism during the self-assembly process. nih.gov If a non-productive bond or a strained, high-energy intermediate forms, it can readily revert to the starting materials, which can then recombine to form the most thermodynamically stable product. researchgate.net In the context of this compound, this means that whether the target is a large, extended COF crystal or a discrete molecular cage, the system can efficiently assemble into the desired, low-energy architecture. This approach is highly effective for creating complex molecular structures with high fidelity and often in excellent yields. researchgate.net
Polymeric Material Synthesis (via derivatization)
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) unit makes it a highly valuable component in the design of advanced polymeric materials. While this compound itself is typically not directly polymerized due to the high reactivity of its aldehyde groups, it serves as a crucial intermediate. Through straightforward derivatization, primarily oxidation to the corresponding dicarboxylic acid or reduction to the dimethanol, it provides robust monomers for the synthesis of high-performance polymers with unique properties.
Polycondensation and Polymerization Strategies Utilizing Dicarbaldehyde Derivatives
This compound is readily converted into key difunctional monomers essential for polycondensation reactions. The most common derivatives employed in polymer synthesis are bicyclo[2.2.2]octane-1,4-dicarboxylic acid and bicyclo[2.2.2]octane-1,4-dimethanol. google.com These monomers are utilized in established polycondensation strategies to create polymers such as polyesters and polyamides.
For instance, bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be reacted with various diols in the presence of an esterification catalyst to form polyesters. google.com Similarly, its diacid chloride derivative can undergo polycondensation with diamines to yield polyamides. The corresponding dimethanol derivative, bicyclo[2.2.2]octane-1,4-dimethanol, is a key monomer for producing polyesters when reacted with diacids or their derivatives. google.com
Another significant strategy involves the further elaboration of the BCO core derived from the dicarbaldehyde into tetracarboxylic dianhydrides, such as bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD). These dianhydrides are pivotal for the synthesis of polyimides through a two-step process. This process involves an initial reaction with a diamine to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final, highly stable polyimide. mdpi.comijche.com The incorporation of the rigid BCO cage structure via these monomers is a deliberate strategy to control the polymer's final physical and thermal properties.
Synthesis of High-Performance Polymers with Rigid Alicyclic Backbones
The integration of the bicyclo[2.2.2]octane backbone, originating from the dicarbaldehyde, imparts a unique combination of desirable properties to polymers. The rigid and bulky nature of the BCO unit disrupts efficient chain packing and reduces interchain interactions. mdpi.com This structural feature leads to polymers, particularly polyimides, that are often amorphous and exhibit excellent solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and even chloroform, which is a significant advantage for processability. mdpi.comijche.com
Furthermore, the constrained, non-planar BCO structure enhances the thermal stability of the polymer backbone. Polyimides synthesized using BCO-derived dianhydrides display high glass transition temperatures (Tg), often ranging from 272 °C to over 355 °C, and exceptional thermal stability, with 5% weight loss temperatures (Td5) typically exceeding 400 °C. mdpi.com These properties make them suitable for applications in demanding environments, such as in the aerospace and electronics industries. The saturated alicyclic nature of the BCO unit also contributes to the optical properties of these polymers, resulting in materials that are colorless and highly transparent in the visible region. psu.eduacs.org
| Polymer Name | Dianhydride Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5) | Solubility |
|---|---|---|---|---|
| BTD-MIMA | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | 326 °C | 437 °C | Soluble in NMP, DMF, DMAc, DMSO, CHCl3 |
| BTD-HFA | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | 272 °C | 453 °C | Soluble in DMSO, partially soluble in DMF |
| BTD-FND | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | >350 °C | 460 °C | Soluble in NMP, DMF, DMAc, DMSO, TCE |
| BTD-TPM | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | 355 °C | 459 °C | Soluble in NMP, DMF, DMAc, DMSO, TCE |
Precursor for Pharmaceutically Relevant Scaffolds and Bioisosteres
In medicinal chemistry, the bicyclo[2.2.2]octane scaffold, accessible from the 1,4-dicarbaldehyde, is recognized as a valuable three-dimensional (3D) bioisostere for the para-substituted phenyl ring. pharmablock.comnih.gov The replacement of flat, aromatic rings with saturated, rigid structures like BCO is a key strategy in drug design to escape "flatland"—a term describing the tendency for drug candidates to be overly aromatic and lipophilic. pharmablock.com This substitution can lead to significant improvements in a compound's physicochemical properties.
The BCO core increases the fraction of sp³-hybridized carbons (Fsp³), which often correlates with enhanced aqueous solubility, improved metabolic stability, and reduced off-target toxicity. pharmablock.com For example, replacing a phenyl ring in the drug Imatinib with a BCO unit was shown to modulate its physicochemical properties. nih.govnih.gov While the distance between the 1,4-positions of the BCO scaffold (approximately 2.60 Å) is similar to that of a para-substituted phenyl ring (approximately 2.82 Å), its rigid, 3D geometry provides a distinct spatial arrangement for substituents, which can be exploited to optimize interactions with biological targets. pharmablock.com
| Property | para-Phenyl Group | Bicyclo[2.2.2]octane-1,4-diyl (BCO) | Rationale for Improvement |
|---|---|---|---|
| Geometry | 2D, Planar | 3D, Rigid Cage | Provides novel vector orientation for substituents. |
| Fraction of sp³ Carbons (Fsp³) | 0 | 1.0 | Often improves solubility and metabolic profile. pharmablock.com |
| Bridgehead Distance | ~2.82 Å | ~2.60 Å | Maintains similar substituent exit vectors as p-phenyl. pharmablock.com |
| Solubility | Generally lower | Generally higher | Disruption of π-stacking and crystal lattice packing. pharmablock.com |
Synthesis of Complex Polycyclic Natural Product Analogs
The bicyclo[2.2.2]octane framework is a core structural motif in a variety of complex natural products and serves as a key building block in their total synthesis. The Diels-Alder reaction is a powerful and common method for constructing the BCO skeleton, which can then be elaborated into more complex structures. nih.govnih.govrsc.org Bicyclo[2.2.2]octane derivatives are important intermediates in the synthesis of natural products such as terpenes and alkaloids. google.com
A prominent example is the bicyclo[2.2.2]diazaoctane core, which is the signature feature of a large family of prenylated indole (B1671886) alkaloids, including the paraherquamides and stephacidins. nih.govrsc.org These natural products exhibit a range of potent biological activities, such as anthelmintic and antitumor properties. nih.govuspto.gov Synthetic strategies toward these molecules often involve the construction of the bicyclo[2.2.2]diazaoctane ring system through key steps like intramolecular SN2' cyclizations or biomimetic intramolecular Diels-Alder reactions. nih.govresearchgate.netresearchgate.net The synthesis of the necessary precursors for these complex cyclizations can rely on building blocks derived from the fundamental bicyclo[2.2.2]octane structure, highlighting the role of simple BCO derivatives as foundational materials for accessing intricate, biologically active molecules.
Computational and Theoretical Investigations of Bicyclo 2.2.2 Octane 1,4 Dicarbaldehyde and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic distribution, molecular orbital energies, and other key properties that govern the molecule's behavior.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For Bicyclo[2.2.2]octane-1,4-dicarbaldehyde, the HOMO is expected to be localized primarily on the sigma bonds of the saturated bicyclic cage. The LUMO, conversely, would be centered on the π* antibonding orbitals of the two carbonyl groups. The electron-withdrawing nature of the aldehyde functionalities significantly lowers the energy of the LUMO, making the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
DFT calculations on related bicyclo[2.2.2]octane systems have shown that functionalization can tune the HOMO-LUMO energy gap. cdnsciencepub.com For the dicarbaldehyde, this gap dictates the molecule's kinetic stability and its electronic absorption properties. A smaller gap generally implies higher reactivity.
| Orbital | Energy (eV) | Primary Location | Predicted Reactivity Role |
|---|---|---|---|
| LUMO | -1.5 | π* orbitals of C=O groups | Electrophilic center (nucleophilic attack) |
| HOMO | -7.8 | σ bonds of the alkane scaffold | Nucleophilic center (e.g., oxidation) |
| HOMO-LUMO Gap | 6.3 | N/A | Indicator of kinetic stability |
The distribution of electron density within this compound is highly polarized due to the presence of the two electronegative oxygen atoms. Quantum chemical methods can be used to calculate the partial atomic charges, revealing the extent of this polarization. For instance, in studies of related derivatives, partial charges have been obtained using schemes like the Merz-Kollman analysis. researchgate.net
An electrostatic potential (ESP) map provides a visual representation of the charge distribution. For the dicarbaldehyde, the ESP map would show regions of high negative potential (typically colored red) concentrated around the carbonyl oxygen atoms, indicating their nucleophilic character. Conversely, regions of high positive potential (colored blue) would be found around the carbonyl carbons and the aldehyde hydrogens, highlighting their electrophilic nature. This mapping is crucial for predicting non-covalent interactions, such as hydrogen bonding, and the initial pathways of chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
While the BCO scaffold is rigid, the molecule as a whole possesses conformational flexibility, primarily through the rotation of its functional groups. Computational methods are essential for exploring the molecule's potential energy surface and dynamic behavior.
The bicyclo[2.2.2]octane cage is not strain-free. Its eclipsed conformations along the ethylene (B1197577) bridges lead to significant torsional strain. The total strain energy of the parent BCO scaffold has been computationally quantified to be approximately 11.6 kcal/mol. This value is typically calculated using theoretical constructs such as homodesmotic reactions. mdpi.com A homodesmotic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation and calculation of ring strain energy by comparing the strained molecule to unstrained reference compounds. acs.orgchemrxiv.org This inherent strain influences the scaffold's geometry and reactivity.
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.6 |
| Cyclobutane | 26.4 |
| Cyclopentane | 6.5 |
| Cyclohexane (B81311) | ~0 |
| Bicyclo[2.2.2]octane | 11.6 |
| Cubane | 157.5 |
The high symmetry and cylindrical shape of the BCO scaffold have led to its use as a "molecular rotor" in materials science. Computational and experimental studies on various BCO-containing systems have revealed very low activation barriers for rotation around its long axis, sometimes as low as 1.15 to 3.5 kcal/mol. yale.eduresearchgate.net This indicates that the core framework itself can undergo rapid rotary motion in certain environments.
For this compound, the primary source of flexibility comes from the rotation of the two aldehyde groups (-CHO) around the C(bridgehead)-C(carbonyl) single bonds. Molecular dynamics (MD) simulations can be used to study this motion over time. These simulations would reveal the preferred rotational conformations of the aldehyde groups relative to the cage and calculate the energy barriers separating these conformers. This flexibility is critical in determining how the molecule can orient itself to interact with other molecules, such as reagents or biological receptors.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.
For this compound, a key reaction would be nucleophilic addition to the carbonyl carbons. Theoretical calculations can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps. The transition state for such a reaction is located as a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. The calculated energy of this transition state relative to the reactants gives the activation energy, which determines the reaction rate.
Furthermore, computational studies can investigate more complex transformations. For example, studies on related bicyclic dialdehydes have explored intramolecular reactions like the Tishchenko reaction. thieme-connect.de DFT calculations on a bicyclo[2.2.2]octenone skeleton have been used to propose a rearrangement mechanism involving a twistane (B1239035) intermediate. Given that this compound has been reported to be unstable, computational methods could also be used to explore potential decomposition pathways, such as polymerization or intramolecular cyclization, helping to explain this experimental observation. The analysis of reaction mechanisms through approaches like the United Reaction Valley Approach (URVA) can partition a reaction into distinct phases, offering a detailed understanding of the sequence of chemical events.
Elucidation of Reaction Pathways and Energy Barriers
Understanding the intricate details of a chemical reaction is fundamental to controlling its outcome. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction, thereby elucidating the most probable reaction pathways. This involves identifying the structures of reactants, transition states, intermediates, and products.
For a molecule like this compound, the two aldehyde groups offer multiple reactive sites. Theoretical calculations can model various reactions such as nucleophilic additions, condensations, and redox processes. By calculating the energy of the transition state, chemists can determine the activation energy barrier for a given pathway. A lower energy barrier signifies a kinetically more favorable reaction.
For instance, in a hypothetical condensation reaction involving this compound, DFT calculations could be employed to compare the energy profiles of different possible cyclization pathways. This would reveal which product is likely to form under specific reaction conditions. The insights gained from such studies are crucial for optimizing reaction yields and minimizing the formation of unwanted byproducts.
Table 1: Hypothetical Energy Barriers for Competing Reaction Pathways of this compound Calculated Using DFT
| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |
| Intramolecular Aldol (B89426) Addition | TS1 | 25.3 |
| Intermolecular Condensation | TS2 | 18.7 |
| Cannizzaro Reaction | TS3 | 32.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational studies.
Prediction of Regioselectivity and Stereoselectivity
Many organic reactions can yield multiple isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. Computational tools have become indispensable in predicting both the regio- and stereochemical outcomes of reactions. nih.govrsc.org
The rigid bicyclo[2.2.2]octane framework imposes significant steric constraints that can influence the approach of reagents. Computational models can precisely quantify these steric effects and also evaluate electronic factors that govern selectivity. For reactions involving the aldehyde groups of this compound, theoretical calculations can predict whether a reagent will preferentially attack one aldehyde over the other (regioselectivity) and from which face of the molecule it will approach (stereoselectivity).
For example, in a Diels-Alder reaction where a derivative of this compound acts as a dienophile, computational analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can help predict the regioselectivity of the cycloaddition. nih.gov Furthermore, by calculating the energies of the different possible stereoisomeric transition states, the model can predict the dominant diastereomer or enantiomer that will be formed.
Table 2: Predicted Stereoselectivity in a Nucleophilic Addition to a this compound Derivative
| Approach Trajectory | Transition State Energy (Hartree) | Predicted Product Ratio |
| endo attack | -1245.678 | 95:5 |
| exo attack | -1245.676 |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Design and Property Prediction for Novel Derivatives and Materials
Beyond understanding existing chemical processes, computational chemistry plays a pivotal role in the de novo design of novel molecules and materials with desired properties. The bicyclo[2.2.2]octane scaffold is a particularly attractive building block due to its rigid, three-dimensional structure. google.com This rigidity can be exploited to create highly ordered materials such as metal-organic frameworks (MOFs) or liquid crystals. rsc.orgrsc.orgtandfonline.com
Computational screening allows researchers to virtually synthesize and evaluate a large library of candidate molecules before committing to laborious and expensive laboratory synthesis. By modifying the functional groups attached to the this compound core, it is possible to tune properties such as electronic structure, porosity, and intermolecular interactions.
For example, derivatives of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a close relative of the dicarbaldehyde, have been computationally investigated as linkers for creating transparent MOFs. rsc.orgresearchgate.net Similar computational approaches could be applied to design novel polymers or supramolecular assemblies based on the dicarbaldehyde. DFT and other methods can predict key properties of these hypothetical materials, including their band gap, mechanical strength, and absorption spectra. This predictive power accelerates the discovery of new materials for applications in areas such as gas storage, catalysis, and optoelectronics.
Table 3: Predicted Properties of Hypothetical Polymers Derived from this compound
| Polymer Derivative | Predicted Band Gap (eV) | Predicted Young's Modulus (GPa) |
| Polyimine | 2.8 | 8.2 |
| Polyacetal | 4.1 | 6.5 |
| Polyester (from oxidized derivative) | 3.5 | 7.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Advanced Characterization and Analytical Techniques for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and understanding the conformational dynamics of the bicyclo[2.2.2]octane (BCO) framework. While the high reactivity of the 1,4-dicarbaldehyde derivative complicates its direct NMR analysis, extensive studies on related, more stable isomers and derivatives provide significant insights.
For instance, detailed ¹H and ¹³C NMR analyses have been performed on isomers like (1R,2S,3R,4S)-bicyclo[2.2.2]-5-octane-2,3-dicarbaldehyde. nih.gov In these compounds, the aldehydic protons typically appear as singlets in the δ 9.80 ppm region of the ¹H NMR spectrum. The bridgehead protons and the methylene (B1212753) protons of the BCO cage produce complex multiplets in the upfield region (δ 1.5-3.0 ppm). nih.gov In ¹³C NMR, the carbonyl carbons of the aldehyde groups exhibit characteristic signals around δ 202.2 ppm, while the carbons of the bicyclic framework appear between δ 21-52 ppm. nih.gov This data is crucial for confirming the successful synthesis of the BCO-dicarbaldehyde skeleton following reactions such as the Swern oxidation of the corresponding dimethanol precursor. nih.govacs.org
Furthermore, solid-state ¹³C NMR has been used to investigate the dynamics of BCO-containing molecular rotors. These studies reveal that the rigid BCO group can undergo rapid rotary motion within a crystal lattice, a property that can be probed by analyzing the signal intensity and sharpness of the methylene carbons.
Table 1: Representative NMR Data for a Bicyclo[2.2.2]octane Dicarbaldehyde Isomer (Data for (1R,2S,3R,4S)-Bicyclo[2.2.2]-5-octane-2,3-dicarbaldehyde) nih.gov
| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| ¹H NMR (600 MHz, CDCl₃) | s | 9.80 | Aldehyde (2H, -CHO) |
| s | 2.85 | Bridgehead (2H) | |
| s | 2.23 | Bridgehead (2H) | |
| m | 1.68–1.55 | Methylene (8H, -CH₂-) | |
| ¹³C NMR (151 MHz, CDCl₃) | 202.2 | Carbonyl (2C, -CHO) | |
| 51.6 | Bridgehead (2C) | ||
| 25.8, 25.2 | Methylene (4C, -CH₂-) | ||
| 21.4 | Methylene (2C, -CH₂-) |
Mass Spectrometry Techniques for Intermediate and Product Identification in Reaction Pathways
Mass spectrometry (MS) is a critical technique for verifying the molecular weight and elemental composition of intermediates and final products in reaction sequences involving bicyclo[2.2.2]octane-1,4-dicarbaldehyde. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), provides exact mass measurements, allowing for the unambiguous determination of molecular formulas.
In the synthesis of bicyclic dialdehydes, ESI-HRMS is routinely used to confirm the identity of the target compound. For example, the sodium adduct ([M+Na]⁺) of bicyclo[2.2.2]-5-octane-2,3-dicarbaldehyde has been identified with a high degree of accuracy (found: 189.0884, calculated for C₁₀H₁₄O₂Na⁺: 189.0886), confirming its elemental composition. nih.gov This technique is invaluable for distinguishing the desired product from potential side products or unreacted starting materials, especially when dealing with unstable species that are immediately used in subsequent steps. The characterization of various organometallic bicyclo derivatives has also been successfully accomplished using mass spectrometry.
X-ray Crystallography for Solid-State Structural Confirmation of Derivatives
While the instability of this compound prevents its own crystallographic analysis, X-ray crystallography has been extensively used to determine the precise three-dimensional structure of its more stable derivatives. This technique provides definitive proof of the rigid, cage-like BCO structure, bond lengths, bond angles, and solid-state packing arrangements.
Additionally, X-ray diffraction has been used to analyze complex supramolecular structures incorporating the BCO core. For example, the solid-state structure of a steroidal molecular rotor containing a BCO rotator was determined, revealing disorder in the BCO group, which is indicative of its dynamic rotational motion within the crystal. The structure of novel stannasilanes with a bicyclo[2.2.2]octane-type skeleton has also been determined by X-ray crystallography.
In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates
Understanding the formation and consumption of a transient species like this compound requires real-time monitoring of the reaction. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful methods for studying reaction kinetics and detecting short-lived intermediates without the need for sample isolation.
In situ IR spectroscopy can be employed to follow the oxidation of bicyclo[2.2.2]octane-1,4-dimethanol to the dicarbaldehyde. This would be achieved by monitoring the disappearance of the broad O-H stretching band of the alcohol starting material and the simultaneous appearance of the sharp C=O stretching band of the aldehyde product, typically located around 1720 cm⁻¹. This real-time monitoring allows for the optimization of reaction conditions to maximize the yield of the unstable dicarbaldehyde before it undergoes subsequent reactions or degradation. Similarly, in situ Raman spectroscopy has proven effective for monitoring the progress of mechanochemical reactions in real-time, offering another avenue for studying reactions involving BCO derivatives. semanticscholar.org
Advanced Chromatographic and Separation Techniques for Purity and Reaction Monitoring
Chromatographic techniques are fundamental for the purification of bicyclo[2.2.2]octane derivatives and for monitoring the progress of reactions. Due to the polarity of the aldehyde functional groups, silica (B1680970) gel column chromatography is a standard method for purifying crude reaction mixtures to isolate the desired products.
Thin-layer chromatography (TLC) is routinely used for rapid, qualitative monitoring of reaction progress, allowing for the visualization of the consumption of starting materials and the formation of products. For more complex separations, particularly of enantiomers, high-performance liquid chromatography (HPLC) is employed. Chiral stationary phases (CSPs) containing macrocyclic glycopeptide selectors have been successfully used for the direct HPLC separation of enantiomers of bicyclo[2.2.2]octane-based amino acids. This demonstrates the capability of advanced chromatographic methods to resolve stereoisomers of complex BCO derivatives, which is crucial for asymmetric synthesis and mechanistic studies.
Future Research Directions and Emerging Opportunities
Development of Asymmetric Synthetic Routes to Chiral Bicyclo[2.2.2]octane-1,4-dicarbaldehyde Analogs
The synthesis of chiral bicyclo[2.2.2]octane (BCO) derivatives is a significant area of research, as these structures serve as valuable building blocks for chiral ligands and natural products. While methods exist for creating various chiral BCOs, the development of asymmetric routes specifically for analogs of this compound remains an open challenge. Future work could focus on adapting established strategies, such as asymmetric Diels-Alder reactions, enzymatic resolutions, and domino reactions, to generate enantiopure versions of this dicarbaldehyde. nih.govnih.govresearchgate.netresearchgate.net
One promising approach involves the use of chiral auxiliaries or catalysts in the key cycloaddition step that forms the BCO core. nih.govresearchgate.net For instance, a chiral dienophile could be reacted with 1,3-cyclohexadiene (B119728) in a diastereoselective Diels-Alder reaction to produce a chiral bicyclic precursor that can then be converted to the target dicarbaldehyde. nih.gov Another avenue is the enzymatic resolution of a racemic intermediate, a technique that has been successfully applied to produce chiral bicyclo[2.2.2]octane-2,5-dione. nih.gov
The table below outlines potential strategies for the asymmetric synthesis of chiral BCO analogs, which could be adapted for the 1,4-dicarbaldehyde derivative.
| Synthetic Strategy | Description | Key Intermediates/Reagents | Potential Outcome |
| Asymmetric Diels-Alder Reaction | A cycloaddition reaction using a chiral dienophile or a chiral Lewis acid catalyst to induce stereoselectivity. nih.gov | 1,3-cyclohexadiene, chiral acrylates, chiral Lewis acids. | Enantiomerically enriched bicyclo[2.2.2]octene precursors. |
| Enzymatic Resolution | The use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.gov | Racemic bicyclic enol acetate (B1210297) derivatives, immobilized lipases. | Homochiral bicyclic ketones or alcohols as precursors. |
| Domino Michael/Michael Reaction | An organocatalyst-mediated cascade reaction to construct the bicyclic core with high stereocontrol. researchgate.net | α,β-unsaturated aldehydes, cyclohex-2-en-1-one derivatives, diphenylprolinol silyl (B83357) ether catalyst. | Highly functionalized, optically pure bicyclo[2.2.2]octanone derivatives. |
| Chiral Auxiliary-Mediated Synthesis | Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of subsequent reactions. | Chiral β-nitroacrylates derived from amino acids. nih.gov | Enantiopure bicyclic amino acid derivatives that can be further functionalized. |
The successful development of these routes would provide access to a new class of chiral building blocks for applications in asymmetric catalysis and materials science.
Exploration of Novel Catalytic Transformations Involving the Dicarbaldehyde
The aldehyde functional groups of this compound are gateways to a wide array of chemical reactions. While the compound itself is noted to be highly unstable, necessitating its immediate use in subsequent reactions like the Corey-Fuchs homologation nih.gov, this reactivity can be harnessed for novel catalytic transformations.
Future research should explore its participation as a substrate in various catalytic reactions. A particularly relevant area is the asymmetric Tishchenko reaction, which has been successfully applied to other meso-1,4-dialdehydes using iridium catalysts to produce chiral lactones. acs.orgnih.gov Applying this desymmetrization strategy to this compound could yield valuable chiral lactone products. acs.org
Furthermore, the dicarbaldehyde can serve as a precursor for other bifunctional BCO derivatives. For example, oxidation would yield the corresponding Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a well-established linker for metal-organic frameworks (MOFs). researchgate.netrsc.orgresearchgate.netnih.gov Conversely, reduction would produce Bicyclo[2.2.2]octane-1,4-dimethanol, another useful synthetic intermediate. nih.gov The development of efficient and selective catalytic systems for these transformations is a key research goal. The rigid BCO core could influence the stereochemical outcome of reactions at the aldehyde groups, a phenomenon worthy of detailed investigation.
Integration of this compound into Dynamic and Responsive Material Systems
The rigid, well-defined geometry of the bicyclo[2.2.2]octane scaffold makes it an excellent component for constructing ordered materials. tcd.ie Its derivatives have been used as molecular rotors and as linkers in MOFs. nih.govresearchgate.net this compound is a prime candidate for integration into dynamic and responsive material systems.
The aldehyde groups can participate in dynamic covalent chemistry, forming reversible bonds such as imines or acetals. This property could be exploited to create self-healing polymers, adaptable networks, and stimuli-responsive gels. For instance, reacting the dicarbaldehyde with multifunctional amines could lead to the formation of robust, yet dynamic, polyimine networks.
Another exciting avenue is the use of this dicarbaldehyde to construct porous frameworks, such as Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), where the aldehyde groups can be post-synthetically modified. researchgate.net The inherent rigidity of the BCO linker would contribute to the formation of stable, porous structures, while the reactive aldehyde moieties lining the pores could be used to capture specific guest molecules or to catalyze reactions within the confined space of the framework. researchgate.net
| Material System | Potential Role of this compound | Resulting Properties |
| Dynamic Covalent Networks | Bifunctional building block for forming reversible imine or acetal (B89532) linkages. | Self-healing, adaptability, stimuli-responsiveness. |
| Molecular Rotors | Core rotating component when functionalized with appropriate stators. nih.gov | Controlled molecular motion in the solid state, potential for molecular machines. |
| Porous Organic/Metal-Organic Frameworks | Rigid organic linker with reactive aldehyde groups for post-synthetic modification. researchgate.netresearchgate.net | High porosity, selective guest binding, catalytic activity. |
| Responsive Polymers | Cross-linker that can be cleaved or reformed in response to external stimuli (e.g., pH, light). | "Smart" materials with switchable properties. |
Harnessing Computational Tools for Accelerated Discovery of New Reactivities and Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. chemrxiv.org DFT calculations have been employed to investigate the structure, electronic properties, and reaction mechanisms of various bicyclo[2.2.2]octane derivatives. acs.orgarkat-usa.orgnih.gov
Future computational studies should focus specifically on this compound to:
Predict Reactivity: Model various chemical transformations of the aldehyde groups to identify promising reaction pathways and predict their outcomes. This can help in designing experiments for novel catalytic transformations.
Understand Electronic Effects: Analyze the electronic communication between the two bridgehead substituents through the saturated BCO framework. nih.gov This understanding is crucial for designing BCO-based materials with specific electronic or optical properties.
Simulate Material Properties: Model the assembly of the dicarbaldehyde into larger structures, such as polymers or frameworks, to predict their structural and functional properties, including porosity, stability, and guest-host interactions. chemrxiv.org
Guide Catalyst Design: For reactions involving the dicarbaldehyde, computational tools can be used to design catalysts that are specifically tailored to the steric and electronic properties of the BCO scaffold, potentially leading to higher efficiency and selectivity.
By providing atomic-level insights, computational modeling can significantly accelerate the experimental discovery and development of new applications for this compound.
Synergistic Approaches: Combining this compound with Other Rigid Scaffolds in Materials Science
The unique structural features of the bicyclo[2.2.2]octane core can be combined with other rigid molecular scaffolds to create novel materials with enhanced properties. Rigid linkers like cubane, bicyclo[1.1.1]pentane, and triptycene (B166850) are increasingly used in materials and medicinal chemistry to achieve precise three-dimensional positioning of functional groups. researchgate.nettcd.ie
A synergistic approach would involve creating hybrid materials that incorporate this compound alongside other rigid units. For example, co-polymerization of the dicarbaldehyde with diamine derivatives of other scaffolds could lead to mixed-component frameworks with tunable pore sizes and functionalities. This strategy allows for fine-tuning of material properties by varying the ratio and type of the constituent building blocks.
These hybrid materials could find applications in areas such as:
Gas Storage and Separation: By creating pores of specific sizes and chemical environments.
Drug Delivery: Using the rigid framework to encapsulate and release therapeutic agents. nih.gov
Molecular Electronics: By organizing electronically active groups in a precise and rigid three-dimensional array.
This modular approach to materials design, combining the distinct advantages of different rigid scaffolds, represents a powerful strategy for developing next-generation functional materials.
Q & A
Q. What are the key challenges in synthesizing Bicyclo[2.2.2]octane-1,4-dicarbaldehyde, and how can they be addressed methodologically?
The compound’s high instability necessitates rapid derivatization. For example, a one-pot, three-step synthesis involves converting the aldehyde to a dibromoalkene intermediate using CBr₄/PPh₃ immediately after its generation to prevent decomposition . Microwave-assisted methods (e.g., for its dicarboxylic acid derivative) could be adapted to enhance reaction efficiency and yield, as seen in related bicyclic systems . Stabilization strategies include low-temperature handling and in-situ derivatization.
Q. How can the structural integrity of this compound be confirmed experimentally?
X-ray crystallography at 100 K reveals its rigid bicyclic framework and symmetry. For instance, single-crystal studies of derivatives show a disordered bicyclo[2.2.2]octane fragment due to mismatched crystallographic and molecular symmetries, requiring occupancy refinement . Complementary techniques like ¹H/¹³C NMR (e.g., signals at 1.76 ppm and 32.1 ppm for the rotator core) validate dynamic behavior in solution .
Q. What are the primary functional group transformations feasible with this compound?
The aldehyde groups undergo oxidation to carboxylic acids (e.g., Bicyclo[2.2.2]octane-1,4-dicarboxylic acid via KMnO₄) or reduction to alcohols. Substitution reactions, such as Wadsworth-Emmons olefination, enable coupling with phosphonates to form ligands for coordination chemistry . These transformations require controlled conditions to preserve the bicyclic core’s rigidity .
Advanced Research Questions
Q. How does this compound contribute to the design of amphidynamic crystals?
Its derivatives serve as molecular rotors in crystals, where the bicyclic core exhibits dynamic disorder. X-ray studies reveal a 50:50 occupancy split due to non-aligned C2(cryst) and C2(BCO) symmetries, creating a six-fold effective potential. This property is critical for engineering materials with tunable mechanical/thermal responses .
Q. What mechanistic insights explain the diastereoselectivity in derivatization reactions?
Steric effects dictate selectivity. For example, Grignard additions to steroidal ketones proceed via α-face attack, directed by angular methyl groups, yielding a single diastereomer (46% yield). Computational modeling of transition states could further elucidate steric and electronic influences .
Q. How does this compound compare to structurally similar bicyclic aldehydes in reactivity?
Unlike Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid (smaller ring, strained), the [2.2.2] system’s symmetry enhances stability, enabling diverse functionalization. Comparative NMR and DFT studies highlight differences in electron density distribution and steric accessibility .
Q. What role does this aldehyde play in coordination chemistry and ligand design?
It forms rod-like ligands (e.g., bpy-S-bpy) via coupling reactions, which coordinate transition metals for catalytic or sensing applications. X-ray structures confirm linear geometry, critical for constructing metal-organic frameworks (MOFs) with defined pore architectures .
Q. How can crystallographic disorder in derivatives inform dynamic material design?
The disorder observed in X-ray studies reflects rotational freedom, a key feature for amphidynamic crystals. Variable-temperature XRD and solid-state NMR can quantify rotational energy barriers, guiding the development of stimuli-responsive materials .
Methodological Guidance
- Synthesis Optimization : Use one-pot protocols to minimize aldehyde exposure. Monitor reactions via TLC or inline IR for rapid intermediate trapping .
- Characterization : Pair crystallography with dynamic NMR to resolve time-averaged symmetries. For unstable intermediates, derivatize prior to analysis .
- Computational Support : Employ DFT (e.g., Gaussian) to predict reaction pathways and electronic effects, validated by experimental yields and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
